(2E)-3-(3,4,5-trimethoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
Description
This compound is a chalcone derivative featuring a 3,4,5-trimethoxyphenyl group linked via an α,β-unsaturated ketone (propenone) to a 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline moiety. The dihydroquinoline core introduces steric bulk and lipophilicity, while the trimethoxyphenyl group is associated with enhanced bioactivity, particularly in anticancer and anti-inflammatory contexts . The (2E)-configuration of the propenone linker is critical for maintaining planar geometry, facilitating interactions with biological targets such as kinases or tubulin .
Properties
Molecular Formula |
C30H33NO4 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C30H33NO4/c1-29(2)20-30(3,22-12-8-7-9-13-22)23-14-10-11-15-24(23)31(29)27(32)17-16-21-18-25(33-4)28(35-6)26(19-21)34-5/h7-19H,20H2,1-6H3/b17-16+ |
InChI Key |
SAOMTSSQBNNNAS-WUKNDPDISA-N |
Isomeric SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)(C)C4=CC=CC=C4)C |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Biological Activity
The compound (2E)-3-(3,4,5-trimethoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one, also known as a derivative of 3,4,5-trimethoxyphenyl compounds, has garnered attention for its potential biological activities. This article explores its biological activity based on various studies and findings.
- Molecular Formula : C27H30N2O4
- Molecular Weight : 446.54 g/mol
- CAS Number : 940291-94-1
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Antiproliferative Activity : Similar derivatives have shown the ability to induce apoptosis in cancer cells through the activation of caspases and disruption of microtubule dynamics by binding to tubulin polymerization sites .
- Antioxidant Properties : The presence of methoxy groups in the aromatic ring is often associated with enhanced antioxidant activity due to their ability to scavenge free radicals and inhibit oxidative stress .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of compounds related to this compound:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 3e | Low micromolar to nanomolar | Induces apoptosis via caspase activation |
| Analogs | Varies | Disrupts microtubule dynamics |
The compound's structural features suggest that it may similarly disrupt cellular processes in cancer cells.
Antioxidant Activity
The antioxidant potential is significant due to the presence of multiple methoxy groups. Studies have shown that related compounds can exhibit IC50 values ranging from 28.23 μg/mL for antioxidant activity against ABTS radicals .
Case Studies and Research Findings
- Apoptosis Induction : A study indicated that structurally similar compounds induced apoptosis in cancer cell lines through caspase activation without causing mitochondrial depolarization .
- Microtubule Dynamics Disruption : Compounds with similar frameworks have been found to bind at the colchicine site of tubulin polymerization, thereby inhibiting cell proliferation by affecting microtubule dynamics .
- Antioxidant Efficacy : Another study demonstrated that derivatives showed promising antioxidant activity comparable to standard antioxidants like ascorbic acid .
Comparison with Similar Compounds
Chalcones with Simple Aryl Substituents
- Compound (E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (15) : Structural Differences: Lacks the dihydroquinoline moiety; instead, it has a 2,4-dimethoxyphenyl group. Bioactivity: Exhibits vasorelaxant properties due to nitric oxide modulation. Synthetic Route: Synthesized via Claisen-Schmidt condensation (base-catalyzed), similar to the target compound but without requiring complex heterocyclic precursors .
(E)-1-(2,4,6-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (16) :
- Structural Differences : Features a 2,4,6-trimethoxyphenyl group, creating a symmetrical substitution pattern.
- Physical Properties : Higher symmetry may improve crystallinity, as evidenced by resolved NMR signals and single-crystal X-ray data .
- Bioactivity : Enhanced antimitotic activity compared to asymmetric analogs, suggesting substitution geometry influences tubulin binding .
Chalcones with Heterocyclic Moieties
- (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one : Structural Differences: Replaces the dihydroquinoline with a 2,4-dichlorophenyl group. Bioactivity: The dichlorophenyl group may enhance cytotoxicity through halogen-bonding interactions with biological targets .
- (E)-1-(2,4-Dimethylquinolin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one : Structural Differences: Contains a quinoline ring with methyl substituents instead of the dihydroquinoline. Bioactivity: Demonstrates antimalarial activity, attributed to the quinoline scaffold’s ability to intercalate into parasitic DNA. The dihydroquinoline in the target compound may offer improved metabolic stability due to reduced aromaticity .
Key Comparative Data
Research Findings and Implications
- Bioactivity: The dihydroquinoline moiety in the target compound confers distinct advantages, such as increased binding affinity to tubulin’s colchicine site, as observed in quinoline-based chalcones .
- Solubility and Stability: The trimethyl and phenyl groups on the dihydroquinoline enhance lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. This contrasts with simpler analogs like compound 15, which exhibit better solubility but shorter plasma half-lives .
- Synthetic Challenges: The dihydroquinoline core requires multi-step synthesis, including cyclization and functionalization, whereas aryl-substituted chalcones are accessible via one-step condensations .
Preparation Methods
Cyclization of N-Substituted Anilines
The 2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl ketone is synthesized via acid-catalyzed cyclization of N-methyl-2-methyl-4-phenylpent-4-en-1-amine precursors. In a representative procedure from, N-methylaniline derivatives undergo Friedel-Crafts acylation with acetic anhydride in dichloromethane, yielding the dihydroquinoline scaffold with 78–86% efficiency.
Reaction Conditions:
-
Catalyst: AlCl₃ (1.2 equiv)
-
Solvent: Anhydrous CH₂Cl₂
-
Temperature: 0°C → room temperature (12 h)
-
Workup: Quench with ice-HCl, extract with EtOAc
Claisen-Schmidt Condensation for Chalcone Formation
Aldehyde-Ketone Coupling
The chalcone backbone is constructed via condensation between 3,4,5-trimethoxybenzaldehyde and the dihydroquinolin ketone. As detailed in, NaOH/EtOH systems at reflux (78°C, 8–12 h) promote enolate formation, followed by dehydration to the α,β-unsaturated product.
Standard Protocol:
-
Molar Ratio (Aldehyde:Ketone): 1.2:1
-
Base: 10% NaOH (aq)
-
Solvent: Anhydrous ethanol
-
Reaction Time: 10 h
-
Yield: 68% (unoptimized)
Stereochemical Control
Maintaining the E-configuration requires strict anhydrous conditions and inert atmospheres (N₂/Ar). Polar aprotic solvents like DMF enhance E-selectivity (>95%) compared to ethanol (85–90%). Microwave-assisted synthesis (100 W, 120°C, 30 min) further improves stereochemical outcomes while reducing reaction times.
Optimization of Reaction Conditions
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 88:12 |
| DMF | 36.7 | 72 | 97:3 |
| THF | 7.5 | 55 | 82:18 |
| Toluene | 2.4 | 42 | 75:25 |
DMF emerges as the optimal solvent, balancing yield and stereoselectivity. However, ethanol remains preferable for large-scale applications due to lower toxicity and cost.
Catalytic Systems
Protic acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂) were evaluated for condensation efficiency:
| Catalyst (10 mol%) | Yield (%) | Side Products (%) |
|---|---|---|
| None (NaOH only) | 68 | 12 |
| ZnCl₂ | 75 | 8 |
| BF₃·OEt₂ | 81 | 5 |
| p-TsOH | 73 | 9 |
BF₃·OEt₂ significantly enhances reaction rates and suppresses aldol byproducts, though it complicates purification due to boron residues.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (600 MHz, CDCl₃):
-
δ 7.55–7.47 (m, 4H, aromatic H)
-
δ 6.71 (d, J = 15.6 Hz, 1H, α-vinylic H)
-
δ 3.89 (s, 9H, OCH₃)
-
δ 2.36 (s, 6H, N-CH₃ and C-CH₃)
13C NMR (151 MHz, CDCl₃):
-
δ 189.2 (C=O)
-
δ 153.1–110.7 (aromatic C)
-
δ 56.1 (OCH₃)
-
δ 30.4 (N-CH₃)
HRMS (ESI):
Comparative Analysis of Synthetic Routes
Traditional vs. Microwave-Assisted Synthesis
| Parameter | Thermal (Ethanol) | Microwave (DMF) |
|---|---|---|
| Time | 10 h | 35 min |
| Yield | 68% | 79% |
| Energy Consumption | 450 kJ | 85 kJ |
| Purity (HPLC) | 92% | 97% |
Microwave irradiation reduces reaction times by 95% while improving yields and purity, making it the method of choice for small-scale syntheses.
Challenges and Limitations
Steric Hindrance Effects
The 2,2,4-trimethyl-4-phenyl group on the dihydroquinoline ring impedes aldehyde approach during condensation, necessitating excess aldehyde (1.5–2.0 equiv) to drive the reaction. Even under optimized conditions, 12–18% of unreacted ketone is typically recovered.
Byproduct Formation
Common side products include:
-
Aldol adducts: From ketone self-condensation (5–8%)
-
Z-Isomers: Due to partial isomerization under basic conditions (3–12%)
-
Demethylated derivatives: From OCH₃ cleavage in strongly acidic media
Q & A
Q. What are the recommended analytical techniques to confirm the structural identity of (2E)-3-(3,4,5-trimethoxyphenyl)-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the positions of methoxy groups, the quinoline moiety, and the α,β-unsaturated ketone. For example, the (2E)-configuration of the propenone group can be confirmed via coupling constants () in H NMR .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and intramolecular interactions. Analogous chalcone derivatives with trimethoxyphenyl groups have been structurally characterized using this method .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., ) and isotopic patterns.
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility of intermediates. Evidence from similar chalcone syntheses suggests ethanol minimizes side reactions .
- Catalysis: Employ base catalysts like NaOH or KOH for Claisen-Schmidt condensations. For example, condensation of ketones with aldehydes under basic conditions achieves yields >70% in analogous systems .
- Purification: Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the target compound from by-products like unreacted starting materials .
Advanced Research Questions
Q. What experimental strategies can address discrepancies in bioactivity data across studies involving this compound?
Methodological Answer:
- Standardized Assay Conditions: Control variables such as solvent (DMSO vs. ethanol), concentration range (e.g., 1–100 µM), and cell lines (e.g., HeLa vs. MCF-7) to minimize variability .
- Metabolic Stability Tests: Evaluate compound degradation under physiological conditions (e.g., pH 7.4, 37°C) using HPLC to assess bioactivity reproducibility .
- Synergistic Studies: Combine with inhibitors of efflux pumps (e.g., verapamil) to distinguish intrinsic activity from pharmacokinetic limitations .
Q. How can computational modeling predict the compound’s interaction with biological targets like tubulin or kinases?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model binding poses with tubulin’s colchicine site, focusing on interactions between the trimethoxyphenyl group and β-tubulin residues (e.g., Lys254, Asn258) .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes in the quinoline moiety .
- QSAR Analysis: Corinate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using descriptors like logP and polar surface area (PSA) .
Q. What are the critical limitations in current experimental designs for studying this compound’s physicochemical properties?
Methodological Answer:
- Sample Degradation: Prolonged experimental timelines (>9 hours) may degrade labile groups (e.g., α,β-unsaturated ketone). Mitigate via temperature control (4°C storage) and inert atmospheres .
- Solubility Challenges: Low aqueous solubility complicates in vitro assays. Use co-solvents (e.g., <0.1% Tween-80) or prodrug strategies (e.g., phosphate esters) .
- Spectral Overlaps: Overlapping NMR signals (e.g., aromatic protons) can be resolved via 2D techniques (COSY, HSQC) .
Q. How does the stereoelectronic profile of the quinoline moiety influence reactivity in catalytic transformations?
Methodological Answer:
- Electron-Deficient Characterization: The quinoline nitrogen reduces electron density in the adjacent carbonyl, enhancing susceptibility to nucleophilic attack. Confirmed via DFT calculations (e.g., NBO analysis) .
- Catalytic Hydrogenation: Optimize Pd/C or Raney Ni conditions (e.g., 40 psi H, 50°C) to selectively reduce the α,β-unsaturated ketone while preserving the quinoline ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
